Home > Products > Screening Compounds P55112 > Daprodustat Bishydroxylated Metabolite
Daprodustat Bishydroxylated Metabolite -

Daprodustat Bishydroxylated Metabolite

Catalog Number: EVT-15427954
CAS Number:
Molecular Formula: C19H27N3O8
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daprodustat Bishydroxylated Metabolite is a significant compound derived from daprodustat, which is a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily indicated for treating anemia associated with chronic kidney disease. This compound works by stabilizing hypoxia-inducible factors, thereby promoting erythropoiesis in patients who cannot adequately produce erythropoietin due to their condition. Daprodustat was developed by GlaxoSmithKline and has been recognized as a first-in-class medication for this purpose, receiving approval in various regions, including the United States in February 2023 .

Source

The primary source of daprodustat and its metabolites is through pharmaceutical synthesis, specifically designed to inhibit prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). The metabolic pathways of daprodustat yield several metabolites, including the bishydroxylated form, which has been studied for its pharmacological activity and safety profile .

Classification

Daprodustat Bishydroxylated Metabolite falls under the classification of hypoxia-inducible factor prolyl hydroxylase inhibitors. It is categorized as a small molecule drug with a specific role in the modulation of oxygen-sensing pathways in cells, particularly affecting erythropoietin production .

Synthesis Analysis

Methods

The synthesis of daprodustat and its metabolites involves several chemical reactions that utilize various organic compounds. The primary synthetic route includes the formation of the core pyrimidine structure followed by functionalization to introduce hydroxyl groups.

Technical Details

  1. Starting Materials: The synthesis typically begins with cyclohexane derivatives and pyrimidine precursors.
  2. Reactions: Key reactions include:
    • Cyclization: To form the pyrimidine ring structure.
    • Hydroxylation: Introducing hydroxyl groups at specific positions on the molecule.
    • Formylation: To create the necessary functional groups for activity.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular formula for daprodustat is C19H27N3O6C_{19}H_{27}N_{3}O_{6} with a molecular weight of approximately 393.44 g/mol. The compound features a complex structure that includes multiple rings and functional groups critical for its biological activity.

Data

  • IUPAC Name: 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)formamido]acetic acid
  • CAS Number: 960539-70-2
  • SMILES Notation: OC(=O)CNC(=O)C1C(=O)N(C2CCCCC2)C(=O)N(C2CCCCC2)C1=O .
Chemical Reactions Analysis

Reactions

Daprodustat undergoes several metabolic transformations in vivo:

  1. Hydroxylation: The introduction of hydroxyl groups increases solubility and alters pharmacokinetics.
  2. Oxidative Metabolism: Primarily mediated by cytochrome P450 enzymes (CYP2C8), leading to various metabolites.
  3. Conjugation Reactions: These may include glucuronidation or sulfation that further modify the compound for excretion.

Technical Details

The metabolic pathways have been characterized using high-performance liquid chromatography coupled with mass spectrometry to identify and quantify the metabolites formed .

Mechanism of Action

Process

Daprodustat works by inhibiting hypoxia-inducible factor prolyl hydroxylases, which are enzymes responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes:

  • Hypoxia-inducible factors accumulate in the cell.
  • They translocate to the nucleus and activate genes responsible for erythropoietin production.
  • This leads to increased red blood cell production and improved oxygen delivery in tissues.

Data

Clinical studies have demonstrated that daprodustat effectively raises hemoglobin levels comparable to traditional erythropoiesis-stimulating agents while maintaining safety profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data varies based on purity but generally falls within a defined range for similar compounds.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant data indicates that daprodustat exhibits high plasma protein binding (>99%), influencing its pharmacokinetic properties significantly .

Applications

Scientific Uses

Daprodustat Bishydroxylated Metabolite is primarily used in clinical settings for:

  • Anemia Treatment: Specifically for patients with chronic kidney disease who require management of anemia.
  • Research Applications: Studied for its potential effects on erythropoiesis and related metabolic pathways.

Additionally, due to its mechanism of action, it has garnered interest in fields related to hypoxia responses and therapeutic interventions in conditions associated with low oxygen availability .

Biosynthesis and Metabolic Pathways

Enzymatic Hydroxylation Mechanisms in Daprodustat Metabolism

Role of Cytochrome P450 2C8 in Bishydroxylation Reactions

Daprodustat undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 2C8 (CYP2C8), which catalyzes its bishydroxylation. This enzyme accounts for >95% of the oxidative transformations, with minor contributions from CYP3A4 (<5%) [4] [7]. The bishydroxylated metabolites—including GSK2391220 (M2), GSK2506104 (M3), and GSK2531401 (M13)—are formed via sequential hydroxylation reactions at distinct molecular sites. In vitro studies using recombinant CYP isoforms confirm CYP2C8’s dominant role, exhibiting ≥1000-fold selectivity over other CYP enzymes [4]. The kinetic parameters of these reactions (e.g., Michaelis constant, Km) align with in vivo observations of rapid metabolite appearance within 2–8 hours post-dosing [4] [6].

Oxidative Transformation Pathways Leading to Bishydroxylated Metabolite Formation

Bishydroxylation proceeds through multi-step oxidation:

  • Initial hydroxylation: Conversion of daprodustat to monohydroxylated intermediates (e.g., M4, M6).
  • Secondary oxidation: Formation of bishydroxylated metabolites (e.g., M2, M3, M13) via further CYP2C8 action [4].These metabolites constitute 60% of total circulating drug-related compounds in plasma, while unchanged daprodustat accounts for 40% [4]. Structural analyses reveal that hydroxylations occur predominantly on the drug’s pyrimidinetrione-glycinamide scaffold, enhancing aqueous solubility. Crucially, bishydroxylated metabolites retain pharmacological activity comparable to the parent drug, as demonstrated by in vitro PHD inhibition assays [4] [6].

Comparative Analysis of Hepatic vs. Extrahepatic Metabolic Contributions

The liver is the primary site of daprodustat bishydroxylation, with extrahepatic tissues (e.g., kidneys, intestines) playing negligible roles. Evidence includes:

  • Hepatic impairment studies: Patients with moderate hepatic impairment (Child-Pugh B) exhibit a 2.0-fold increase in daprodustat AUC and a 1.2–2.0-fold rise in bishydroxylated metabolite exposure compared to healthy controls [1] [3].
  • Organ-selective metabolism assays: Hepatocytes generate identical metabolite profiles to those observed in vivo, whereas renal cell lines show minimal metabolic activity [4] [7].
  • Excretion data: After radiolabeled dosing, 74% of drug-related material is recovered in feces (indicating hepatobiliary elimination), while urine contains only 21%—predominantly as oxidized metabolites [4].

Table 1: Impact of Hepatic Function on Daprodustat and Bishydroxylated Metabolite Exposure

ParameterHealthy ControlsMild Impairment (Child-Pugh A)Moderate Impairment (Child-Pugh B)
Daprodustat AUC0-inf1.0x (reference)1.5x increase2.0x increase
Metabolite Cmax1.0x (reference)1.2–1.8x increase1.5–2.0x increase
Unbound fractionBaseline1.6x higher2.3x higher

In Vitro vs. In Vivo Models for Metabolic Profiling

In vitro Models

  • Primary human hepatocytes: Replicate the full spectrum of daprodustat metabolites, including bishydroxylated species. Incubation studies show metabolite formation is time- and concentration-dependent, with CYP2C8 inhibitors (e.g., gemfibrozil) reducing clearance by >90% [4] [7].
  • Recombinant CYP isoforms: Confirm CYP2C8’s dominance in bishydroxylation, with minor roles for CYP3A4 [4].
  • Liver microsomes: Used to derive kinetic constants (Vmax, Km) for hydroxylation steps, predicting in vivo metabolic clearance within 25% error [7].

In vivo Models

  • Cynomolgus monkeys: OATP1B inhibitors (e.g., rifampin) reduce daprodustat clearance 9.9-fold, demonstrating the interplay between hepatic uptake and CYP2C8 metabolism [7].
  • Human pharmacokinetic studies: Radiolabeled ADME studies in healthy volunteers validate in vitro metabolite profiles, with bishydroxylated metabolites appearing in plasma within 2–4 hours [4] [7].
  • Physiologically-based pharmacokinetic (PBPK) modeling: Integrates OATP1B-mediated hepatic uptake and CYP2C8 metabolism, accurately predicting 18-fold AUC increases with gemfibrozil coadministration [7].

Table 2: Validation of Metabolic Models for Bishydroxylated Metabolite Profiling

Model TypeKey FindingsPredictive Accuracy vs. Human Data
Human hepatocytesGenerates all 6 major metabolites; CYP2C8 inhibition ablates bishydroxylation>90% metabolite profile match
PBPK (OATP1B-CYP2C8)Predicts DDIs with CYP2C8 inhibitors; quantifies hepatic impairment effectsWithin 25% error for AUC changes
Monkey OATP1B inhibitionRifampin reduces clearance 9.9-fold, mirroring human OATP1B-CYP2C8 interplayConfirms transporter-enzyme synergy

Table 3: Key Bishydroxylated Metabolites of Daprodustat

Metabolite CodeSystematic NameHydroxylation SitesRelative Abundance in Plasma
M2GSK2391220Aliphatic + aromatic>10% of circulating radioactivity
M3GSK2506104Dual aliphatic>10% of circulating radioactivity
M13GSK2531401Aromatic + heterocyclic>10% of circulating radioactivity

Properties

Product Name

Daprodustat Bishydroxylated Metabolite

IUPAC Name

2-[[4-hydroxy-1,3-bis(4-hydroxycyclohexyl)-2,6-dioxopyrimidine-5-carbonyl]amino]acetic acid

Molecular Formula

C19H27N3O8

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C19H27N3O8/c23-12-5-1-10(2-6-12)21-17(28)15(16(27)20-9-14(25)26)18(29)22(19(21)30)11-3-7-13(24)8-4-11/h10-13,23-24,28H,1-9H2,(H,20,27)(H,25,26)

InChI Key

TVKUESBHMRAOSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C(=C(C(=O)N(C2=O)C3CCC(CC3)O)C(=O)NCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.